4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17804014
Molecular Formula: C11H10N2OS
Molecular Weight: 218.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10N2OS |
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Molecular Weight | 218.28 g/mol |
IUPAC Name | 4-(3-cyclopropylpyrazol-1-yl)thiophene-2-carbaldehyde |
Standard InChI | InChI=1S/C11H10N2OS/c14-6-10-5-9(7-15-10)13-4-3-11(12-13)8-1-2-8/h3-8H,1-2H2 |
Standard InChI Key | CDMNMUAOWYFDAH-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C2=NN(C=C2)C3=CSC(=C3)C=O |
Introduction
Structural and Nomenclature Analysis
The systematic name 4-(3-Cyclopropyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde reflects its core components:
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Thiophene backbone: A five-membered aromatic ring containing one sulfur atom.
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Carbaldehyde group: Positioned at the 2-carbon of the thiophene ring, this group introduces electrophilic reactivity, enabling nucleophilic additions or condensations.
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3-Cyclopropyl-1H-pyrazole: A bicyclic substituent at the 4-position of the thiophene, featuring a pyrazole ring (two adjacent nitrogen atoms) fused to a cyclopropane ring. The cyclopropyl group’s strain (bond angles ~60°) may influence the compound’s conformational stability and electronic properties.
The molecular formula is CHNOS, with a molecular weight of 235.29 g/mol. Computational models suggest a planar thiophene core with the pyrazole and aldehyde groups adopting orthogonal orientations to minimize steric hindrance.
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
A pivotal route for constructing the thiophene-pyrazole linkage involves Suzuki-Miyaura coupling, leveraging boronate esters and palladium catalysis. For example, in a related synthesis of 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, researchers achieved an 83% yield by reacting 1-cyclopropyl-4-iodo-1H-pyrazole with isopropylmagnesium chloride and a boronate ester in tetrahydrofuran (THF) . Adapting this to the target compound would require:
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Boronate preparation: 4-Bromo-thiophene-2-carbaldehyde could be converted to its boronate derivative.
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Coupling reaction: Reacting the boronate with 3-cyclopropyl-1H-pyrazole-1-yl halide under Pd catalysis.
Table 1: Representative Reaction Conditions
Direct Cyclopropanation
An alternative approach involves synthesizing the pyrazole-cyclopropane fragment separately and subsequently attaching it to the thiophene. For instance, cyclopropanation of allylic pyrazoles using diazomethane or transition-metal-mediated methods has been reported .
Chemical Properties and Reactivity
Aldehyde Reactivity
The carbaldehyde group undergoes typical nucleophilic additions. For example:
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Schiff base formation: Reaction with primary amines yields imines, useful in coordination chemistry.
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Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, though steric hindrance from the pyrazole may modulate reactivity.
Pyrazole and Cyclopropane Interactions
The pyrazole’s NH group participates in hydrogen bonding, while the cyclopropane’s strain renders it susceptible to ring-opening under acidic or oxidative conditions. Computational studies suggest that the cyclopropyl group’s electron-withdrawing effect enhances the pyrazole’s acidity (predicted pK ~ 8.5).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR: Key signals include:
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Thiophene protons: δ 7.2–7.5 ppm (deshielded by sulfur).
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Aldehyde proton: δ 9.8–10.2 ppm.
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Cyclopropane protons: δ 1.2–1.5 ppm (AB quartet due to magnetic inequivalence).
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C NMR: The aldehyde carbon resonates at δ 190–200 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) typically yields [M+H] at m/z 235.3, with fragmentation patterns indicating loss of the cyclopropane moiety (CH).
Challenges and Future Directions
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Synthetic scalability: Pd-catalyzed reactions often require optimization to reduce catalyst loading.
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Stability studies: The cyclopropane’s susceptibility to ring-opening under physiological conditions warrants investigation.
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Targeted derivatization: Developing regioselective reactions to functionalize the pyrazole without affecting the aldehyde.
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